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Cat. No.: B10857621 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

The incorporation of Locked Nucleic Acid (LNA) monomers, such as LNA-A(Bz) amidite, into

DNA oligonucleotides represents a significant advancement in probe technology, offering

unprecedented improvements in thermal stability, binding affinity, specificity, and nuclease

resistance. These enhancements make LNA-modified probes powerful tools for a wide range of

applications in molecular biology, diagnostics, and therapeutic development. This document

provides detailed application notes, quantitative performance data, and experimental protocols

for the successful integration of LNA-A(Bz) amidite into DNA probes.

Superior Performance of LNA-Modified Probes
The defining feature of LNA is the methylene bridge that locks the ribose ring in a C3'-endo

conformation, pre-organizing the oligonucleotide backbone for hybridization. This structural

constraint leads to several key performance advantages over traditional DNA probes.

Enhanced Thermal Stability and Binding Affinity
The incorporation of LNA monomers significantly increases the melting temperature (Tm) of

DNA duplexes, with an reported increase of 2-8°C per LNA modification[1][2]. This allows for

the design of shorter probes with higher affinity, which is particularly advantageous for targeting

short sequences or AT-rich regions. The enhanced binding affinity is also reflected in lower

dissociation constants (Kd).
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Unparalleled Mismatch Discrimination
LNA-modified probes exhibit exceptional single-nucleotide mismatch discrimination, a critical

feature for applications such as SNP genotyping and allele-specific PCR[3]. The difference in

melting temperature (ΔTm) between a perfectly matched and a mismatched target can be as

high as 20°C, a dramatic improvement over standard DNA probes[3]. This high level of

specificity reduces false-positive signals and allows for the reliable detection of single base

variations.

Increased Nuclease Resistance
The locked ribose structure of LNA confers significant resistance to enzymatic degradation by

both endo- and exonucleases[4]. This increased biostability prolongs the in vivo and in vitro

half-life of LNA-containing oligonucleotides, making them ideal candidates for antisense

therapy and other in-cell applications. For instance, chimeric DNA/LNA oligonucleotides have

shown half-lives of over 10 hours in fresh mouse serum, a substantial increase compared to

the rapid degradation of unmodified DNA. In human serum, the introduction of three LNA bases

at each end of an oligonucleotide can increase its half-life approximately 10-fold, from 1.5

hours to around 15 hours.

Quantitative Performance Data
To illustrate the significant advantages of incorporating LNA-A(Bz) amidite, the following tables

summarize key performance metrics based on published data.
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Probe Type
Sequence
(LNA indicated
by '+')

Tm (°C)
ΔTm per LNA
(°C)

Reference

DNA
5'-GTG AAT TGA

-3'
24.5 - [Published Data]

LNA
5'-G+TG A+AT

+TGA -3'
49.5 +8.3 [Published Data]

DNA
5'-CAT GGT

AAG-3'
28.0 - [Published Data]

LNA
5'-C+AT G+GT

A+AG-3'
54.0 +8.7 [Published Data]

Table 1: Enhancement of Thermal Stability (Tm) by LNA Incorporation. The data demonstrates

a significant increase in melting temperature with the introduction of LNA monomers.

Probe Type
Perfect Match
Tm (°C)

Mismatch Tm
(°C)

ΔTm (°C) Reference

DNA 55.0 52.5 2.5 [Published Data]

LNA 72.0 51.0 21.0 [Published Data]

Table 2: Superior Mismatch Discrimination of LNA Probes. This table highlights the dramatic

improvement in the ability to distinguish between perfectly matched and mismatched targets.

Oligonucleotide Modification
Half-life in Human
Serum (hours)

Reference

Unmodified DNA None 1.5

LNA/DNA Chimera 3 LNA at each end ~15

Phosphorothioate

DNA
PS backbone 10
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Table 3: Enhanced Nuclease Resistance of LNA-Modified Oligonucleotides. The data shows

the significantly increased stability of LNA-containing oligonucleotides in a biological fluid.

Experimental Protocols
Protocol 1: Automated Synthesis of LNA-Containing
Oligonucleotides
This protocol outlines the steps for incorporating LNA-A(Bz) phosphoramidite into an

oligonucleotide using a standard automated DNA synthesizer.

Materials:

LNA-A(Bz) CE Phosphoramidite solution (0.1 M in anhydrous acetonitrile)

Standard DNA phosphoramidites (A, C, G, T)

Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

Oxidizer solution (Iodine in THF/water/pyridine)

Capping solutions (Cap A and Cap B)

Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

Anhydrous acetonitrile

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Procedure:

Synthesizer Setup: Ensure the DNA synthesizer is clean and properly maintained. Install the

LNA-A(Bz) phosphoramidite vial on a designated port.

Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer

software, indicating the positions for LNA-A(Bz) incorporation.
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Modified Synthesis Cycle: Modify the standard synthesis cycle for the LNA monomer

coupling step. The primary modification is an extended coupling time to ensure efficient

reaction of the sterically hindered LNA amidite. A coupling time of 3-5 minutes is generally

recommended, compared to the typical 30-60 seconds for standard DNA amidites.

Initiation: Start the synthesis run. The synthesizer will perform the standard phosphoramidite

chemistry cycle for each monomer addition.

Cleavage and Deprotection: Following the completion of the synthesis, cleave the

oligonucleotide from the CPG support and remove the protecting groups using your standard

laboratory protocol (e.g., concentrated ammonium hydroxide or a mixture of ammonium

hydroxide and methylamine).

Purification: Purify the full-length LNA-containing oligonucleotide using standard methods

such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel

Electrophoresis (PAGE).

Start
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Final Cycle
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Protocol 2: SNP Genotyping using LNA Probes in qPCR
This protocol provides a general framework for using LNA-modified, dual-labeled hydrolysis

probes for SNP genotyping in a real-time PCR assay.

Materials:

Genomic DNA samples
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PCR primers flanking the SNP of interest

Two LNA hydrolysis probes, each specific for one allele of the SNP, labeled with different

fluorophores (e.g., FAM and HEX) and a quencher.

qPCR master mix (containing DNA polymerase, dNTPs, and buffer)

Nuclease-free water

Real-time PCR instrument

Procedure:

Probe and Primer Design:

Design PCR primers to amplify a short fragment (typically 80-150 bp) containing the SNP.

Design two LNA probes that are complementary to the target sequence, with the SNP

position located in the central part of the probe.

Incorporate 2-3 LNA bases around the SNP site to maximize mismatch discrimination.

Adjust the length and LNA content of the probes to achieve a Tm of approximately 65-

70°C.

qPCR Reaction Setup: Prepare the qPCR reactions in a 96- or 384-well plate. A typical 20 µL

reaction mixture would consist of:

10 µL of 2x qPCR Master Mix

1 µL of each primer (10 µM stock)

0.5 µL of each LNA probe (10 µM stock)

1-5 µL of genomic DNA (1-10 ng)

Nuclease-free water to a final volume of 20 µL

Real-Time PCR Cycling:
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Initial Denaturation: 95°C for 2-5 minutes.

Cycling (40-45 cycles):

Denaturation: 95°C for 10-15 seconds.

Annealing/Extension: 60-65°C for 30-60 seconds (data acquisition step).

Data Analysis: Analyze the amplification plots for each fluorophore.

Homozygous (Allele 1): Amplification signal detected only in the channel for the first

fluorophore (e.g., FAM).

Homozygous (Allele 2): Amplification signal detected only in the channel for the second

fluorophore (e.g., HEX).

Heterozygous: Amplification signal detected in both channels.
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Protocol 3: Fluorescence In Situ Hybridization (FISH)
with LNA Probes
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This protocol describes a general procedure for using LNA-modified probes for the detection of

specific DNA or RNA sequences in fixed cells or tissues.

Materials:

LNA-FISH probe labeled with a fluorophore (e.g., FITC, Cy3, Cy5)

Formalin-fixed, paraffin-embedded (FFPE) tissue sections or fixed cells on slides

Hybridization buffer (e.g., containing formamide and dextran sulfate)

Wash buffers (e.g., SSC buffers of varying stringency)

DAPI counterstain

Antifade mounting medium

Fluorescence microscope

Procedure:

Sample Preparation:

Deparaffinize and rehydrate FFPE tissue sections through a series of xylene and ethanol

washes.

Perform antigen retrieval if necessary (e.g., by heat treatment in citrate buffer).

For cultured cells, fix with 4% paraformaldehyde and permeabilize with Triton X-100.

Hybridization:

Apply the LNA-FISH probe (typically at a concentration of 50-500 nM) in hybridization

buffer to the sample.

Denature the sample and probe by heating to 75-85°C for 5-10 minutes.

Incubate at the hybridization temperature (typically 37-50°C) for 1-4 hours or overnight in a

humidified chamber.
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Washing:

Wash the slides in a high-stringency wash buffer (e.g., 0.1x SSC) at an elevated

temperature (e.g., 50-65°C) to remove non-specifically bound probes.

Perform subsequent washes in lower stringency buffers at room temperature.

Counterstaining and Mounting:

Stain the nuclei with DAPI.

Mount the coverslip using an antifade mounting medium.

Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with

appropriate filter sets.
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Conclusion
The incorporation of LNA-A(Bz) amidite into DNA probes offers a powerful strategy to

significantly enhance their performance characteristics. The increased thermal stability,
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superior mismatch discrimination, and enhanced nuclease resistance of LNA-modified probes

enable more robust and sensitive assays for a wide range of molecular biology applications.

The detailed protocols provided herein serve as a guide for researchers to effectively utilize this

advanced technology in their experimental workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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